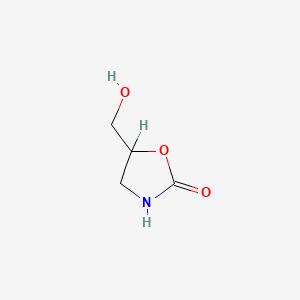

5-(Hydroxymethyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437806 | |

| Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-99-9 | |

| Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0Y1RI8V40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 5 Hydroxymethyl Oxazolidin 2 One and Its Derivatives

Chiral Synthesis Approaches

The asymmetric synthesis of 5-(hydroxymethyl)oxazolidin-2-one and its derivatives relies heavily on strategies that introduce and maintain chirality throughout the synthetic sequence. These approaches are broadly categorized into chiral pool synthesis, asymmetric techniques utilizing chiral auxiliaries and catalysts, and methods for resolving racemic mixtures.

Chiral Pool Synthesis Utilizing Naturally Occurring Chiral Compounds

Chiral pool synthesis is a highly effective strategy for creating optically active compounds by starting with readily available, inexpensive, and enantiomerically pure natural products. elsevierpure.com Carbohydrates and amino acids are common starting materials for this approach. For instance, L- and D-serine have been utilized as precursors for the synthesis of functionalized chiral oxazolidin-2-ones. bioorg.org Similarly, compounds like D-mannitol, L-ascorbic acid, and (R)- and (S)-malic acid have served as starting points for the synthesis of 5-halomethyl-2-oxazolidinones. clockss.org This methodology leverages the inherent chirality of the starting material to construct the desired stereocenter in the target molecule.

Asymmetric Synthesis Techniques

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones themselves are widely used as chiral auxiliaries in various asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions. wikipedia.orgresearchgate.net The seminal work by Evans showcased the power of oxazolidinone auxiliaries in controlling the absolute stereochemistry of multiple stereocenters during the synthesis of complex molecules like cytovaricin. wikipedia.org These auxiliaries are typically prepared from amino acids or amino alcohols and can be acylated to form N-acyl oxazolidinones. wikipedia.org The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of incoming reagents, leading to high diastereoselectivity. After the desired transformation, the auxiliary can often be recovered and reused. sigmaaldrich.com

A notable method for the asymmetric synthesis of N-aryl-(5R)-hydroxymethyl-2-oxazolidinones involves the reaction of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate (B1204436). orgsyn.org This approach offers several advantages, including the use of readily available N-aryl carbamates and mild reaction conditions, yielding the product in high enantiomeric excess. orgsyn.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Precursor | Typical Application |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-(-)-Norephedrine | Asymmetric Aldol Reactions |

| (S)-4-Isopropyl-2-oxazolidinone | (S)-Valinol | Asymmetric Alkylation |

| Camphorsultam | Camphor | Michael Additions, Claisen Rearrangements wikipedia.org |

This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.

While specific examples of organocatalytic flow synthesis for this compound are not extensively detailed in the provided context, the principles of organocatalysis are relevant to modern synthetic strategies. Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. Flow chemistry, on the other hand, involves performing reactions in a continuous stream rather than a batch-wise process, which can offer advantages in terms of safety, scalability, and reaction control. The combination of these two fields presents a promising avenue for the efficient and sustainable synthesis of chiral compounds. For instance, organocatalytic one-pot synthesis has been used for the asymmetric enone aminohydroxylation to produce 4,5-disubstituted oxazolidinones. researchgate.net

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. polimi.it Lipases, in particular, are widely used for the resolution of racemic alcohols and esters due to their stereoselectivity. polimi.itnih.gov In the context of this compound derivatives, lipase-catalyzed kinetic resolution can be employed to separate enantiomers. For example, a study on the synthesis of an intermediate for the heart rate-reducing agent Ivabradine utilized lipase-catalyzed hydrolysis. polimi.it The enzyme selectively hydrolyzed one enantiomer of an ester precursor, leaving the desired enantiomerically enriched alcohol. polimi.it Lipase (B570770) PS from Pseudomonas cepacia has shown good results in these resolutions, demonstrating a preference for the (S)-enantiomer of certain substrates. polimi.it The efficiency of the resolution is often dependent on the specific lipase, solvent, and reaction conditions.

Table 2: Lipase-Catalyzed Resolution of a Precursor to (S)-4-(hydroxymethyl)oxazolidin-2-one

| Lipase | Conversion (%) | Enantiomeric Ratio (e.r.) | Time |

|---|---|---|---|

| Lipase PS (Amano) | 30 | 96:4 | 30 min |

| Other Lipases | Good conversions | Lower e.r. | - |

This table summarizes the results of a lipase screening for the hydrolytic resolution of an ester precursor, highlighting the effectiveness of Lipase PS. polimi.it

Enantioselective Synthesis of Specific Stereoisomers (e.g., (R)- and (S)-5-(Hydroxymethyl)oxazolidin-2-one)

The ability to selectively synthesize either the (R)- or (S)-enantiomer of this compound is critical for their application as chiral building blocks. bldpharm.comsigmaaldrich.com Several methods have been developed to achieve this.

One strategy involves the asymmetric desymmetrization of prochiral 1,3-dihalo-2-propanols. clockss.org This three-step sequence begins with the formation of optically active carbamates, followed by a cyclization reaction that establishes the new chiral center at the 5-position of the oxazolidinone ring. clockss.org The diastereoselectivity of this cyclization can be influenced by the choice of base and solvent. clockss.org

Another approach starts from enantiomerically pure aziridines. bioorg.org The regioselective opening of the aziridine (B145994) ring followed by intramolecular cyclization can yield 5-functionalized chiral oxazolidin-2-ones with retention of configuration. bioorg.org The absolute configuration at the C-5 position of the oxazolidinone is directly controlled by the stereochemistry of the starting chiral aziridine. bioorg.org

Furthermore, a general method for the asymmetric synthesis of N-aryl-(5R)-hydroxymethyl-2-oxazolidinones utilizes the alkylation of commercially available (R)-glycidyl butyrate with N-lithio-N-aryl carbamates. orgsyn.org This reaction proceeds with high enantiomeric excess and provides the desired 5-(hydroxymethyl)oxazolidinone directly. orgsyn.org

The development of these diverse synthetic methodologies underscores the importance of this compound and its derivatives as versatile chiral synthons in modern organic chemistry.

Multi-step Synthesis Routes

Multi-step syntheses provide a versatile platform for the construction of complex oxazolidinone structures, allowing for precise control over stereochemistry and functional group installation. These routes typically involve the sequential formation of the oxazolidinone core, introduction of the hydroxymethyl group, and subsequent derivatization.

Ring Formation Strategies for the Oxazolidin-2-one Nucleus

The construction of the oxazolidin-2-one ring is a critical step, and numerous methods have been developed to achieve this. A common approach involves the reaction of 1,2-amino alcohols with reagents like phosgene, urea (B33335), or 1,1'-carbonyldiimidazole. researchgate.net For instance, the reaction of ethanolamine (B43304) with urea under microwave irradiation provides a direct route to oxazolidin-2-one. nih.gov

Another significant strategy is the cyclization of propargylamines. Gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates yields 5-methylene-1,3-oxazolidin-2-ones. nih.gov Additionally, palladium-catalyzed cyclization of 2,3-allenyl amines with propargylic carbonates has been shown to be a highly efficient and atom-economical method for synthesizing 5-(1,3,4-alkatrien-2-yl)oxazolidin-2-ones. researchgate.net

The use of carbon dioxide as a C1 source is an attractive, green approach. The carboxylative cyclization of allylic amines with CO2, mediated electrochemically, furnishes 2-oxazolidinones while preserving unsaturation in the side chain. organic-chemistry.org Similarly, the coupling of epoxy amines with CO2 can be achieved using various catalysts, including organocatalysts and simple ammonium (B1175870) salts. bohrium.com

A notable method involves the reaction of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate. This approach is advantageous as it avoids the use of hazardous isocyanates and directly yields the desired 5-(hydroxymethyl)oxazolidinone. orgsyn.org

| Starting Material | Reagent/Catalyst | Product | Key Features |

| Ethanolamine | Urea, Microwave | 2-Oxazolidinone (B127357) | Direct, efficient method. nih.gov |

| Propargylic tert-butylcarbamates | Gold(I) catalyst | 5-Methylene-1,3-oxazolidin-2-ones | Mild conditions. nih.gov |

| 2,3-Allenyl amines | Propargylic carbonates, Palladium catalyst | 5-(1,3,4-Alkatrien-2-yl)oxazolidin-2-ones | High atom economy, in-situ CO2 utilization. researchgate.net |

| Allylic amines | CO2, Electrochemical mediation | 2-Oxazolidinones | Preserves side-chain unsaturation. organic-chemistry.org |

| N-Aryl carbamates | n-Butyllithium, (R)-Glycidyl butyrate | N-Aryl-(5R)-hydroxymethyl-2-oxazolidinones | Avoids isocyanates, direct formation of hydroxymethyl group. orgsyn.org |

| Epoxy amines | CO2, Organocatalyst (e.g., TBD) | 2-Substituted oxazolidinones | Halide-free, continuous flow potential. bohrium.comrsc.org |

Incorporation of the Hydroxymethyl Moiety

The hydroxymethyl group at the C-5 position is a key feature of the target molecule. Its introduction can be achieved either by starting with a chiral precursor already containing this functionality or by subsequent modification of the oxazolidinone ring.

A prevalent strategy utilizes glycidol (B123203) or its derivatives. For example, the reaction of an aniline (B41778) with glycidol, followed by resolution and cyclization with diethylcarbonate, yields the optically active 5-(R)-hydroxymethyl-3-phenyl-2-oxazolidinone. nih.gov A more direct approach involves the reaction of N-lithiated carbamates with (R)-glycidyl butyrate, which directly affords the 5-(hydroxymethyl)oxazolidinone. orgsyn.org

Another route involves the reaction of 3-R2-4-R1-phenylamine with epichlorohydrin (B41342), followed by cyclization under alkaline conditions and a CO2 atmosphere to prepare N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. wipo.intgoogle.com Furthermore, the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones has been achieved through the cyclization of amide dianions with epibromohydrin. organic-chemistry.org

Strategies for Side-Chain Elaboration at the Nitrogen Atom (N-substitution)

Modification of the nitrogen atom of the oxazolidinone ring is crucial for creating a diverse range of derivatives with varied properties. N-arylation is a common transformation, often achieved through palladium-catalyzed coupling of 2-oxazolidinones with aryl bromides. organic-chemistry.org The choice of ligands, bases, and solvents significantly influences the outcome of these reactions. organic-chemistry.org Copper-catalyzed N-arylation using (hetero)aryl iodides has also been reported as an efficient method that tolerates a wide range of functional groups. organic-chemistry.org

A one-pot synthesis method has been developed where 3-R2-4-R1-phenylamine and epichlorohydrin are reacted to form an intermediate which is then cyclized with CO2 to yield the N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. google.com This approach is particularly suitable for the industrial production of intermediates for pharmaceuticals like linezolid (B1675486) and rivaroxaban. wipo.intgoogle.com

Condensation reactions of aromatic carbamates or isocyanates with reagents like halopropanediols can also be employed to introduce the N-aryl group while forming the oxazolidinone ring with a hydroxymethyl substituent at the C-5 position. google.com

Continuous Organocatalytic Flow Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. tue.nlsyrris.jp An organocatalytic continuous flow process has been developed for the synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source. bohrium.comrsc.orgrsc.org

In this system, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst is utilized in a packed-bed reactor. bohrium.comrsc.org Epoxy amines are converted into the corresponding oxazolidinones in the presence of CO2. bohrium.comrsc.org This halide-free method has been successfully applied to the synthesis of a library of pharmaceutically relevant compounds, including the drug Toloxatone (B1682430). bohrium.comrsc.org The immobilized catalyst demonstrates high stability and can be used for extended periods without significant loss of activity. bohrium.comrsc.org

| Parameter | Condition/Observation | Reference |

| Catalyst | Polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) | bohrium.comrsc.org |

| C1 Source | Carbon Dioxide (CO2) | bohrium.comrsc.org |

| Reactor Type | Packed-bed reactor | bohrium.com |

| Key Advantage | Recyclable and stable catalyst, halide-free process | bohrium.comrsc.org |

| Application | Synthesis of various 2-substituted oxazolidinones, including Toloxatone | bohrium.comrsc.org |

Quantitative Ring Contraction Methods in Synthesis

An interesting and less common approach to the synthesis of 5-hydroxymethyl-1,3-oxazolidin-2-ones involves the quantitative ring contraction of 5-hydroxy-1,3-oxazin-2-ones. This transformation from a six-membered ring to a five-membered ring has been studied, and it was determined that the basicity of the reagent used, rather than its nucleophilicity, is the driving factor for the ring contraction. researchgate.net A DFT study has been conducted to elucidate the proposed mechanism for this rearrangement. researchgate.net

Optimization of Synthesis Processes for Efficiency and Scalability

The optimization of synthetic routes is critical for the large-scale and cost-effective production of this compound and its derivatives. Research has focused on improving reaction conditions, minimizing waste, and simplifying purification processes.

The synthesis of oxazolidinones from glycerol (B35011) or glycerol carbonate and urea in the presence of a γ-Zr phosphate (B84403) catalyst has also been explored. nih.gov While the reaction shows high selectivity at lower temperatures, higher temperatures lead to increased conversion but decreased selectivity, complicating separation. nih.gov

Chemical Reactivity and Derivatization of 5 Hydroxymethyl Oxazolidin 2 One

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group is a key site for derivatization, enabling the introduction of various functionalities that can modulate the biological activity and physicochemical properties of the parent molecule.

Conversion to Methane (B114726) Sulfonate Derivatives

The hydroxyl group of 5-(hydroxymethyl)oxazolidin-2-one can be readily converted to a methane sulfonate (mesylate) derivative. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of an organic base, such as triethylamine, in a suitable solvent like dichloromethane. google.com The mesylate group is an excellent leaving group, making these derivatives valuable intermediates for subsequent nucleophilic substitution reactions.

For instance, (S)-4-(4′-tolylsulfonyloxymethyl)oxazolidin-2-one, a similar derivative, has been shown to undergo nucleophilic displacement with Gilman cuprates and Grignard reagents in the presence of a copper catalyst. researchgate.net This highlights the utility of sulfonate derivatives in forming new carbon-carbon bonds.

Table 1: Synthesis of Methane Sulfonate Derivatives

| Reactant | Reagents | Product | Notes |

|---|

Conversion to Azidomethyl Derivatives

The hydroxymethyl group can be transformed into an azidomethyl group, a precursor for the corresponding aminomethyl derivative. This conversion is often a two-step process involving initial activation of the hydroxyl group, for example, by converting it to a mesylate, followed by nucleophilic substitution with an azide (B81097) salt, such as sodium azide. This azido (B1232118) intermediate can then be reduced to the amine. google.com

Alternatively, direct conversion of the alcohol to the azide can be achieved using reagents like diphenylphosphoryl azide (DPPA).

Table 2: Synthesis of Azidomethyl Derivatives

| Reactant | Reagents | Product | Notes |

|---|---|---|---|

| 5-((Methylsulfonyl)oxy)methyl)oxazolidin-2-one | Sodium azide | 5-(Azidomethyl)oxazolidin-2-one | A two-step process from the hydroxymethyl compound. google.com |

Conversion to Chloromethyl Derivatives

The synthesis of 5-(chloromethyl)oxazolidin-2-one can be accomplished through various routes. One common method involves the reaction of (R)-epichlorohydrin with sodium cyanate. nih.gov This reaction provides a direct pathway to the chiral chloromethyl derivative, which is a key intermediate in the synthesis of pharmaceuticals like rivaroxaban. nih.gov

Another approach involves the treatment of this compound with a chlorinating agent such as thionyl chloride or an Appel-type reaction. These methods provide access to the chloromethyl derivative, which is a versatile building block for further synthetic manipulations.

Table 3: Synthesis of Chloromethyl Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-Epichlorohydrin | Sodium cyanate, Magnesium sulfate, Water | (R)-5-(Chloromethyl)oxazolidin-2-one | 79% | nih.gov |

Formation of Acetamide (B32628) Derivatives

The this compound moiety is a precursor to 5-(aminomethyl)oxazolidin-2-one, which can be subsequently acylated to form acetamide derivatives. The synthesis often begins with the conversion of the hydroxymethyl group to a leaving group, followed by displacement with a nitrogen nucleophile like an azide, and subsequent reduction to the amine. The resulting amine is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the final acetamide. nih.gov

The C-5 acetamidomethyl group has been highlighted as a crucial structural feature for the antimicrobial activity in many oxazolidinone-class compounds. nih.gov

Table 4: Synthesis of Acetamide Derivatives

| Intermediate | Reagents | Product | Notes |

|---|

Fluorination Reactions

Fluorination of the hydroxymethyl group introduces a fluorine atom, which can significantly alter the compound's biological and physical properties. Direct fluorination of the alcohol can be challenging. A common strategy is to first convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate, and then perform a nucleophilic substitution with a fluoride (B91410) source like potassium fluoride.

Reactions at the Nitrogen Atom (N-alkylation, N-acylation, N-arylation)

The nitrogen atom of the oxazolidinone ring is a nucleophilic center that can undergo various substitution reactions.

N-alkylation

N-alkylation of this compound involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by deprotonation of the N-H bond with a base, such as sodium hydride or lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.

N-acylation

N-acylation introduces an acyl group to the nitrogen atom of the oxazolidinone ring. Traditional methods often employ strong bases and reactive acylating agents like acid chlorides or anhydrides. chemistryviews.org More recently, milder and more sustainable methods have been developed, such as using N-heterocyclic carbene (NHC) catalysis to facilitate the acylation with aldehydes in the presence of an oxidant. chemistryviews.org This reaction proceeds in good to excellent yields and has a broad substrate scope. chemistryviews.org

N-arylation

N-arylation, the attachment of an aryl group to the nitrogen atom, is a significant transformation for creating analogues of biologically active compounds. orgsyn.org Copper-catalyzed methods, such as the Ullmann and Chan-Lam couplings, are commonly employed. organic-chemistry.orgrsc.orgnih.govacs.org These reactions can be performed with aryl halides (bromides or iodides) or aryl boronic acids in the presence of a copper catalyst and a suitable ligand. organic-chemistry.orgnih.gov Ligand-free Ullmann-type arylations using diaryliodonium salts have also been reported, offering good to excellent yields for the arylation of hindered oxazolidinones. rsc.org

Table 5: N-Arylation of Oxazolidinones

| Oxazolidinone | Arylating Agent | Catalyst/Reagents | Product | Notes |

|---|---|---|---|---|

| 2-Oxazolidinone (B127357) | Aryl bromides | Palladium catalyst, Phosphine ligand, Base | 3-Aryl-2-oxazolidinone | Reaction conditions are sensitive to the nature of reactants and ligands. organic-chemistry.org |

| 4-Alkyloxazolidinones | Diaryliodonium salts | Copper catalyst (ligand-free) | N-Aryl-4-alkyloxazolidinones | Effective for sterically hindered substrates. rsc.org |

Formation of Chimeric Compounds and Hybrid Molecules

The versatile scaffold of this compound lends itself to the synthesis of complex chimeric compounds and hybrid molecules, which integrate the oxazolidinone core with other pharmacologically active moieties. This strategy aims to create novel molecules with combined or enhanced biological activities.

A significant application of this approach is in the development of chimeric antibiotics. Researchers have successfully synthesized novel antibiotics by linking the this compound structure to other antibacterial agents. These chimeric compounds are designed to target bacterial infections. google.com The general structure of these chimeras often involves modifications at the hydroxymethyl group and the nitrogen of the oxazolidinone ring. For instance, the hydroxyl group can be derivatized to a phosphate (B84403) (OPO₃H₂) or an ester (OCOR⁵), where R⁵ can be the residue of a naturally occurring amino acid. google.com

The synthesis of these complex molecules is often achieved through multi-step reaction sequences. A general approach involves the preparation of a protected form of this compound, which is then coupled with another molecular fragment. For example, a protected nitrogen on the oxazolidinone ring, such as with a benzyloxycarbonyl (Cbz) group, allows for selective reactions at other parts of the molecule before deprotection and subsequent derivatization. google.com

Another class of hybrid molecules involves the derivatization of the oxazolidinone nitrogen with various substituents. A one-pot microwave-assisted synthesis method has been developed to produce 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one. elsevierpure.comresearchgate.net This method involves the reaction of benzylamine (B48309) with epichlorohydrin (B41342) and a carbonate salt, significantly reducing reaction times from over 12 hours to as little as 30 minutes. elsevierpure.comresearchgate.net This efficient synthesis opens avenues for creating libraries of N-substituted hybrid molecules for various applications.

The table below summarizes examples of reactants and conditions used in the synthesis of such hybrid molecules.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzylamine | Epichlorohydrin, Carbonate Salt | TEA, DIEA, DBU | MeOH, THF, DMF, H₂O | Microwave Irradiation (closed vessel) | 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one | 77.0 | elsevierpure.comresearchgate.net |

| Benzylamine | Epichlorohydrin, Carbonate Salt | TEA, DIEA, DBU | MeOH, THF, DMF, H₂O | Microwave Irradiation (open vessel) | 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one | 69.6 | elsevierpure.comresearchgate.net |

Stereochemical Control and Transformations in Derivatization

The stereochemistry at the C5 position of the oxazolidinone ring is crucial for the biological activity of its derivatives. Consequently, achieving high stereochemical control during derivatization is a primary focus in the synthesis of these compounds. The use of enantiomerically pure (R)- or (S)-5-(hydroxymethyl)oxazolidin-2-one as a starting material is a common strategy to ensure the stereochemical integrity of the final product. researchgate.netresearchgate.net

One effective method for controlling stereochemistry involves the use of chiral precursors. For example, enantiomerically pure 5-functionalized oxazolidin-2-ones can be synthesized from chiral aziridines. bioorg.org This reaction proceeds with retention of configuration, meaning the absolute configuration at the C2 position of the starting aziridine (B145994) dictates the configuration at the C5 position of the resulting oxazolidinone. bioorg.org This method provides a reliable route to stereochemically defined oxazolidinones.

Stereoselective synthesis can also be achieved through ring-expansion reactions. A stereoselective method for synthesizing trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives starts from trans-2-hydroxymethylaziridines. researchgate.net This process is reported to be completely regio- and stereoselective. researchgate.net

Furthermore, derivatization of the hydroxymethyl group itself can proceed with high stereoselectivity. For instance, (S)-4-(4'-tolylsulfonyloxymethyl)oxazolidin-2-one, derived from serine, undergoes nucleophilic displacement reactions with Gilman cuprates or Grignard/CuX reagents to yield (R)-4-substituted oxazolidinones with high efficiency. researchgate.net

The resolution of racemic 5-hydroxymethyl-2-oxazolidinone is another important technique for obtaining enantiomerically pure starting materials. Preferential crystallization has been successfully employed to resolve the racemate from a supersaturated isopropanol (B130326) solution, yielding the separate enantiomers without the need for chiral auxiliaries. researchgate.net

The table below highlights different approaches to achieve stereochemical control in the derivatization of this compound.

| Starting Material | Reagent/Method | Key Transformation | Stereochemical Outcome | Reference |

| Chiral Aziridines | Methyl Chloroformate | Regioselective aziridine ring-opening and intramolecular cyclization | Retention of configuration at C5 | bioorg.org |

| (S)-Aspartic acid | Multi-step synthesis | Formation of chiral N-aryl-1,3-oxazin-2-one derivatives | Enantiomerically pure products | researchgate.net |

| Racemic 5-hydroxymethyl-2-oxazolidinone | Preferential Crystallization | Resolution of enantiomers | Separation of (R)- and (S)-enantiomers | researchgate.net |

| trans-2-Hydroxymethylaziridines | Methyl Chloroformate | Ring expansion | trans-4-hydroxymethyl-1,3-oxazolidin-2-ones | researchgate.net |

Applications in Organic Synthesis

5-(Hydroxymethyl)oxazolidin-2-one as a Chiral Building Blockbioorg.orgbldpharm.comncats.io

The enantiomerically pure forms of this compound, namely (R)- and (S)-5-(hydroxymethyl)oxazolidin-2-one, are highly prized as chiral building blocks. bldpharm.comsigmaaldrich.comsigmaaldrich.com These compounds provide a stereochemically defined starting point for the synthesis of target molecules, ensuring the production of a single, desired enantiomer. The oxazolidinone ring system is a stable and well-understood chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. bioorg.org Enantiopure 5-halomethyl-2-oxazolidinones, derived from this scaffold, are also noted as useful chiral building blocks for various organic syntheses. clockss.org

The oxazolidinone core is a key structural feature in a class of synthetic antibiotics. nih.gov These antibacterial agents are effective against a range of multi-resistant Gram-positive pathogens. nih.gov Consequently, chiral precursors like this compound are vital for the synthesis of these medically important pharmaceuticals. bioorg.org The compound serves as an intermediate for creating potent antibacterial agents, which are crucial in addressing the challenge of antibiotic resistance. ncats.ionih.gov For instance, derivatives have been developed as chimeric antibiotics and are used to manufacture medicaments for treating bacterial infections in both humans and animals. google.com

Beyond antibacterials, research has explored the anticancer potential of oxazolidinone derivatives. nih.gov Specific 5-(carbamoylmethylene)-oxazolidin-2-ones, synthesized from related intermediates, have shown promising activity against cancer cell lines by inducing apoptosis, highlighting the scaffold's potential in oncology. nih.gov

Asymmetric synthesis is fundamental to modern drug discovery and development, and this compound plays a significant role in this area. bioorg.org It is classified as a chiral building block for asymmetric synthesis, providing a reliable method for introducing a specific stereocenter into a molecule. bldpharm.com The development of novel synthetic pathways, such as the asymmetric desymmetrization of prochiral alcohols, has led to the efficient production of optically active 5-halomethyl-2-oxazolidinones, further expanding their utility. clockss.org

The effectiveness of oxazolidinone-based compounds in asymmetric transformations is well-documented. bioorg.orgacs.org For example, efficient methods for creating optically active 4-substituted 2-oxazolidinones have been developed through the asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities. rsc.org This demonstrates the broader utility of the oxazolidinone ring system in facilitating key asymmetric reactions. rsc.org

Precursor for Complex Organic Moleculesbldpharm.comsigmaaldrich.com

The structure of this compound, with its reactive hydroxyl group, makes it an ideal precursor for more elaborate molecules. bldpharm.comsigmaaldrich.com The primary alcohol can be readily converted into a wide array of other functional groups, such as halides or azides. This functional group interconversion is a critical step in building molecular complexity.

For example, the conversion of the hydroxymethyl group to an acetamidomethyl group often involves tosylation of the alcohol, followed by azide (B81097) displacement, reduction, and subsequent acylation. nih.gov This sequence transforms the initial chiral building block into a more complex intermediate ready for incorporation into a larger target molecule. The development of one-pot syntheses from chiral aziridines to create 5-functionalized oxazolidin-2-ones further streamlines the creation of these complex precursors. bioorg.org

Table 1: Synthesis of 5-Functionalized Oxazolidin-2-ones from Aziridines This table summarizes the yields of various 5-substituted oxazolidin-2-ones synthesized from corresponding C-2 substituted aziridines, demonstrating the role of these compounds as precursors.

Advanced Chemical Intermediates for Bioactive Compoundsbldpharm.comsigmaaldrich.com

The utility of this compound extends to its role as an advanced intermediate in the synthesis of a wide range of bioactive compounds. bldpharm.comsigmaaldrich.com The oxazolidinone ring is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active molecules. nih.gov

The compound serves as a key intermediate for a class of antibiotics that function by inhibiting bacterial protein synthesis. nih.govnih.gov The synthesis of Linezolid (B1675486), the first clinically approved oxazolidinone antibiotic, relies on a chiral C5-hydroxymethyl synthon, underscoring the industrial and medicinal importance of this intermediate. The development of such drugs is critical for treating infections caused by resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The versatility of the oxazolidinone scaffold allows for structural modifications to improve potency and overcome resistance. semanticscholar.org

Table 2: Examples of Bioactive Compound Classes Derived from Oxazolidinone Intermediates This table highlights the diverse biological activities of compounds synthesized using the oxazolidinone scaffold.

Medicinal Chemistry and Pharmacological Investigations of 5 Hydroxymethyl Oxazolidin 2 One Derivatives

Antibacterial Activity and Mechanisms

Derivatives of 5-(hydroxymethyl)oxazolidin-2-one have been the subject of extensive research, leading to the development of potent antibacterial agents. Their activity spectrum and mechanisms of action are detailed in the following sections.

Activity against Multidrug-Resistant Gram-Positive Bacteria (e.g., MRSA, VRE, PRSP)

Oxazolidinone derivatives have demonstrated significant antibacterial activity against a variety of multidrug-resistant Gram-positive bacteria. mdpi.com This class of synthetic agents is particularly effective against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). mdpi.com The clinical success of linezolid (B1675486), the first approved oxazolidinone antibiotic, has spurred the development of new analogues with improved properties. drugbank.com

Research has shown that specific structural modifications to the this compound core can enhance antibacterial potency. For instance, certain C-ring modified oxazolidinone derivatives, including those with N-methylglycyl groups or quaternary ammonium (B1175870) salts, have shown significant activity against Enterococcus faecalis and S. aureus, with minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL. youtube.com One such derivative, compound 11g , not only displayed potent activity but also exhibited rapid bactericidal properties and a low tendency to induce resistance. youtube.com

Another study highlighted that the introduction of a dibenzylaminoethyl group at the 5-position of the oxazolidinone ring resulted in a compound with notable activity against MRSA isolates. nih.gov Furthermore, the hybridization of the oxazolidinone scaffold with other antibacterial pharmacophores has emerged as a promising strategy to combat resistance. drugbank.com These hybrid molecules often exhibit potent activity against a wide array of clinically significant MDR Gram-positive pathogens. drugbank.com The antibacterial activity of selected oxazolidinone derivatives is summarized in the table below.

| Compound/Derivative | Target Organism(s) | Key Findings |

| N-methylglycyl oxazolidinone derivatives (e.g., 11g) | E. faecalis, S. aureus | MICs of 2-8 μg/mL; rapid bactericidal action; low resistance potential. youtube.com |

| (R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one) | MRSA | Exhibited antibacterial activity against multiple MRSA isolates. nih.gov |

| Thieno[2,3-d]pyrimidinedione derivatives | MRSA, VISA, VRSA, VRE | Potent activity with MICs ranging from 2-16 mg/L. nih.gov |

Activity against Gram-Negative Bacteria (e.g., ESKAPE Pathogens)

While oxazolidinones are renowned for their Gram-positive activity, their efficacy against Gram-negative bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has been a key area of investigation. nih.gov The primary challenge lies in overcoming the outer membrane barrier and efflux pump systems of Gram-negative bacteria. youtube.com

Strategic modifications to the this compound structure have shown promise in expanding their spectrum to include Gram-negative organisms. The introduction of positively charged motifs, for example, can enhance accumulation within Gram-negative bacteria by utilizing porin uptake mechanisms. youtube.com Some derivatives have been specifically designed to circumvent efflux and improve membrane penetration, leading to activity against wild-type E. coli, P. aeruginosa, and A. baumannii. youtube.com

Certain oxazolidinone-sulphonamide and oxazolidinone-amide conjugates have demonstrated activity against P. aeruginosa. nih.gov Additionally, some novel oxazolidinone derivatives have shown potent activity against fastidious Gram-negative organisms like Haemophilus influenzae. nih.gov

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. mdpi.comyoutube.com This mechanism is distinct from that of other protein synthesis inhibitors, which contributes to the lack of cross-resistance with other antibiotic classes. mdpi.com

Oxazolidinones exert their effect by binding to the 50S ribosomal subunit of the bacterial ribosome. mdpi.comgoogle.com Specifically, they interact with the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC). google.complos.org This binding site is highly conserved among bacteria, yet distinct from the binding sites of other antibiotic classes that target the 50S subunit, such as macrolides and lincosamides. nih.gov Cryo-electron microscopy studies have been instrumental in elucidating the precise interactions between various oxazolidinone derivatives and the PTC of the 50S ribosomal subunit from MRSA. plos.org

A key feature of the oxazolidinone mechanism is the inhibition of the translation initiation phase of protein synthesis. mdpi.com They prevent the formation of the functional 70S initiation complex, which is an essential first step in the bacterial translation process. mdpi.com By binding to the 50S subunit, oxazolidinones block the proper joining of the N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome-mRNA complex. This action effectively halts the assembly line of protein production at its very beginning, leading to a bacteriostatic effect.

Dual Mode of Action Antibacterials (e.g., with Topoisomerase IV Inhibitors and Protein Synthesis Inhibitors)

To combat the evolution of antibiotic resistance, a promising strategy is the development of hybrid molecules that combine two different pharmacophores, resulting in a dual mode of action. drugbank.comyoutube.com One such approach involves creating chimeric compounds that link an oxazolidinone, a protein synthesis inhibitor, with a quinolone, which inhibits DNA synthesis by targeting bacterial topoisomerases like DNA gyrase and topoisomerase IV. drugbank.comnih.govyoutube.com

These oxazolidinone-quinolone hybrids have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. drugbank.com The nature of the linker connecting the two pharmacophores can significantly influence the antibacterial activity and whether the compound acts more like a quinolone, an oxazolidinone, or has a balanced dual action. drugbank.com Some of these hybrids have demonstrated the ability to overcome existing resistance to both quinolones and linezolid in clinically relevant Gram-positive pathogens. drugbank.com

Mechanisms of Resistance and Strategies to Overcome Resistance

Despite the clinical success of oxazolidinones, bacterial resistance has emerged. nih.govnih.gov The primary mechanisms of resistance involve mutations in the bacterial ribosome and the acquisition of resistance genes. mdpi.comnih.gov

The most common resistance mechanism is a point mutation (G2576T) in the domain V of the 23S rRNA genes, which is the binding site for oxazolidinones. nih.govmdpi.com Mutations in the ribosomal proteins L3 and L4 have also been associated with resistance. asm.orgtandfonline.com

Furthermore, the acquisition of mobile genetic elements carrying resistance genes poses a significant threat. The most notable of these is the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, thereby preventing oxazolidinone binding. mdpi.comnih.gov Other transferable resistance genes include optrA and poxtA. nih.govasm.org These genes are often located on plasmids and can be transferred between different bacterial species and genera, sometimes co-located with genes conferring resistance to other antibiotic classes, which can lead to co-selection of resistance. asm.orgfrontiersin.orgnih.gov

Strategies to combat resistance include the development of new oxazolidinone derivatives that can evade these resistance mechanisms. For example, certain structural modifications can retain activity against strains carrying the cfr gene. nih.gov Additionally, alternative approaches such as using inhibitors of resistance determinants and bacteriophage therapy are being explored. mdpi.comasm.org

Antidepressant Potential of Derivatives (e.g., Toloxatone)

Beyond their antibacterial properties, certain derivatives of this compound have been investigated for their effects on the central nervous system, particularly as antidepressants. Toloxatone (B1682430) is a prime example of such a derivative. patsnap.comwikipedia.org

Monoamine Oxidase (MAO) Inhibitory Properties

Toloxatone functions as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). patsnap.comdrugbank.comaxonmedchem.com MAO-A is an enzyme responsible for breaking down key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. patsnap.comdrugbank.com By inhibiting MAO-A, toloxatone increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the mechanism behind its antidepressant effects. patsnap.comdrugbank.com

Unlike non-selective MAO inhibitors, which block both MAO-A and MAO-B, toloxatone's selective action on MAO-A offers a more targeted therapeutic approach. patsnap.com This selectivity is a key feature of its pharmacological profile. patsnap.comdrugbank.com

Anticancer Properties and Anti-proliferative Effects (e.g., against Neuroblastoma Cell Lines)

More recently, the therapeutic potential of oxazolidinone derivatives has expanded into the field of oncology. nih.goviiarjournals.org Studies have shown that certain derivatives possess anticancer and anti-proliferative properties. nih.govnih.gov

Research has demonstrated that some novel triazolyl-oxazolidinone derivatives can inhibit the proliferation of neuroblastoma cells. nih.gov For instance, a 5-nitrofuroyl glycinyl-oxazolidinone containing a 4-methyltriazolyl group showed potent anti-proliferative activity against the Kelly neuroblastoma cell line with an IC50 value of 6.52 μM. nih.gov Other derivatives have been shown to reduce the adhesion and migration of these cancer cells, suggesting a potential role in preventing metastasis. nih.gov

Furthermore, a series of 5-(carbamoylmethylene)-oxazolidin-2-ones displayed significant in vitro antiproliferative activity against breast (MCF-7) and cervical (HeLa) cancer cell lines, while showing no cytotoxicity to non-tumorigenic cells. nih.gov One particular compound, designated OI, exhibited promising anticancer potential by inducing cell cycle arrest at the G1 phase, reducing mitochondrial membrane potential, and ultimately triggering apoptosis through the activation of caspase-9. nih.gov These findings suggest that the oxazolidinone scaffold is a valuable starting point for the development of new anticancer agents. iiarjournals.orgnih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Triazolyl-oxazolidinones | Kelly (Neuroblastoma) | Anti-proliferative | 6.52 μM | nih.gov |

| Triazolyl-oxazolidinones | Kelly (Neuroblastoma) | Reduced adhesion and migration | - | nih.gov |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones (Compound OI) | MCF-7 (Breast Cancer) | Anti-proliferative, G1 arrest, apoptosis | 17.66 μM | nih.gov |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones (Compound OI) | HeLa (Cervical Cancer) | Anti-proliferative, G1 arrest, apoptosis | 31.10 μM | nih.gov |

Prodrug Strategies for Enhanced Therapeutic Efficacy (e.g., DA-7218)

To improve the therapeutic profile of oxazolidinone antibiotics, researchers have developed prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. A notable example involving a this compound derivative is DA-7218.

DA-7218 is a water-soluble disodium (B8443419) phosphate (B84403) prodrug designed to enhance the delivery of its active form, DA-7157. nih.gov The active compound, DA-7157, is (R)-3-(4-(2-(2-methyltetrazol-5-yl)-pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one. nih.gov This strategy leverages the body's metabolic processes to release the active antibiotic after administration, which can improve solubility, absorption, and pharmacokinetic properties. The development of DA-7218 demonstrates a sophisticated approach to overcoming formulation and delivery challenges, thereby enhancing the potential therapeutic efficacy of the core antibiotic structure for treating challenging infections. nih.gov

Therapeutic Applications in Specific Infections

Derivatives of this compound have been investigated for their efficacy against specific and difficult-to-treat pathogens, including those responsible for mycetoma and Clostridium difficile infections.

Mycetoma by Nocardia brasiliensis

Mycetoma is a chronic, localized infectious disease of the skin and underlying tissues, often affecting the feet. ijdvl.comresearchgate.net In Mexico and other parts of Latin America, the primary causative agent is the bacterium Nocardia brasiliensis. nih.gov Standard treatments can be lengthy and are associated with potential side effects, creating a need for new therapeutic options. nih.gov

The oxazolidinone prodrug DA-7218 has shown significant promise in this area. In an experimental murine model of actinomycetoma caused by N. brasiliensis, treatment with DA-7218 resulted in a statistically significant reduction in lesion size compared to a control group. nih.gov The study demonstrated the in vivo efficacy of the compound, establishing it as a potential future treatment for human mycetoma caused by N. brasiliensis. nih.govnih.gov The success of this derivative highlights the potential of the this compound scaffold in developing drugs for this neglected tropical disease. nih.gov

| Treatment Group | Outcome | Statistical Significance (p-value) |

|---|---|---|

| DA-7218 (multiple doses) | Effective in treating experimental mycetoma. | p=0.001 (compared to control) |

| Saline Solution (Control) | No therapeutic effect observed. | N/A |

Clostridium difficile intestinal diseases

Clostridium difficile (also known as Clostridioides difficile) is a bacterium that can cause severe, antibiotic-associated diarrhea and colitis. mayoclinic.orgnih.gov It is a major cause of healthcare-associated infections. nih.gov While vancomycin (B549263) and fidaxomicin (B1672665) are standard treatments, the search for new agents with high efficacy and a narrow spectrum of activity continues. nih.govzerotofinals.com

Cadazolid is a novel antibiotic containing a this compound moiety that has been developed specifically for the treatment of C. difficile-associated diarrhea (CDAD). nih.gov Its chemical structure incorporates elements of both the oxazolidinone and fluoroquinolone classes. nih.gov Macromolecular labeling experiments have confirmed that cadazolid's primary mode of action in C. difficile is the potent inhibition of protein synthesis, a characteristic feature of oxazolidinones. nih.gov It also inhibits DNA synthesis, but at much higher concentrations. nih.gov Cadazolid's potent in vitro activity against C. difficile and its targeted spectrum make it a significant development in the search for new therapies for CDAD. nih.gov

| Compound | Core Structure Moiety | Target Indication | Primary Mechanism of Action |

|---|---|---|---|

| Cadazolid | (R)-5-hydroxymethyl-2-oxo-oxazolidin-3-yl. nih.gov | Clostridium difficile-associated diarrhea (CDAD). nih.gov | Potent inhibitor of bacterial protein synthesis. nih.gov |

Computational Chemistry and Modeling Studies

Molecular Docking Simulations (Ligand-Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(hydroxymethyl)oxazolidin-2-one and its derivatives, the primary target is the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the 50S subunit.

Docking studies reveal that the oxazolidinone core, of which this compound is a key example, binds within the A-site pocket of the PTC. researchgate.net This strategic positioning allows it to interfere with the correct placement of aminoacyl-tRNAs, thereby inhibiting the initiation of bacterial protein synthesis. researchgate.netunipa.it The binding is governed by a series of interactions with universally conserved 23S rRNA nucleotides.

The (S)-configuration of the C-5 side chain is crucial for proper orientation within the binding pocket. The hydroxymethyl group at this position plays a significant role. Studies comparing various C-5 substituents have shown that the hydroxymethyl group is particularly effective for maintaining activity against bacterial strains that have developed resistance to other antibiotics, such as those carrying the cfr methyltransferase gene. unipa.it While the acetamide (B32628) group found in Linezolid (B1675486) can lead to reduced potency against these resistant strains, the simpler hydroxymethyl functionality retains activity. unipa.it This is attributed to its specific interactions and smaller steric footprint within the PTC. Modeling studies suggest that the binding of oxazolidinones stabilizes a non-productive conformation of the nucleotide U2585, which is critical for peptide bond formation. researchgate.net

Table 6.1.1: Key Interactions in Molecular Docking of Oxazolidinone Core

| Interacting Component | Type of Interaction | Target Residue (23S rRNA) | Significance |

| Oxazolidinone Ring | Hydrophobic Interactions, van der Waals | C2452, U2504, U2585 | Anchors the core scaffold in the A-site pocket. researchgate.netbldpharm.com |

| C-5 Hydroxymethyl Group | Hydrogen Bonding | Varies depending on conformation | Maintains potency against cfr-positive resistant strains. unipa.it |

| N-3 of Oxazolidinone | Potential Hydrogen Bonding | U2585 | Stabilizes a non-productive conformation of the PTC. bldpharm.com |

Structure-Uptake Relationship (SUR) Studies in Bacterial Systems

For an antibiotic to be effective against Gram-negative bacteria, it must overcome the formidable barrier of the asymmetric outer membrane (OM) and avoid being expelled by efflux pumps. Structure-uptake relationship (SUR) studies investigate how a molecule's chemical structure influences its ability to accumulate inside bacterial cells.

A comprehensive study on a library of oxazolidinone analogues was conducted using strains of Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa with varying degrees of compromise in their efflux pumps and outer membrane porins. This research aimed to identify molecular features that either hinder permeation or enhance susceptibility to efflux.

Permeation across Outer Membranes

The outer membrane of Gram-negative bacteria is a major obstacle for many potential drugs. Molecules can permeate this barrier either by diffusing through the lipid bilayer or by passing through water-filled porin channels. The study found that small structural modifications to the oxazolidinone scaffold could significantly impact permeation. While many analogues showed no activity against wild-type Gram-negative strains, they were effective against strains where the outer membrane was compromised, indicating that the primary challenge is permeation. The results suggest that specific chemical motifs, rather than general physicochemical properties like lipophilicity alone, are better predictors of successful permeation.

Efflux Pump Susceptibility Analysis

Once inside a Gram-negative bacterium, a compound faces the threat of removal by promiscuous efflux pumps, such as the AcrAB-TolC system in E. coli. These pumps are a primary mechanism of intrinsic and acquired antibiotic resistance. The SUR study analyzed efflux susceptibility by comparing the antibacterial activity of compounds against strains with and without functional efflux pumps.

The analysis revealed that efflux susceptibility is highly species-specific and sensitive to minor structural changes. Certain modifications to the oxazolidinone scaffold rendered the compounds potent substrates for efflux pumps, while others evaded them. The data was used to calculate an "efflux impact ratio," quantifying how much a compound's activity is affected by the presence of efflux pumps. This allows for the identification of chemical groups that are recognized by these pumps, providing a roadmap for designing molecules that can avoid expulsion.

Table 6.2.1: Factors Influencing Oxazolidinone Uptake in Gram-Negative Bacteria

| Factor | Observation | Implication for this compound Scaffold |

| Outer Membrane Permeation | Activity is significantly higher in strains with compromised outer membranes. | The core scaffold itself faces a significant permeation barrier. |

| Efflux Susceptibility | Small changes in peripheral chemical groups drastically alter efflux pump recognition. | Modifications to the core are required to evade efflux, and these must be tailored for different bacterial species. |

| Structural Motifs | Specific chemical additions, rather than general properties, correlate better with accumulation. | Rational design based on successful motifs is more effective than solely tuning properties like logP. |

Density Functional Theory (DFT) Studies on Ring Contraction

The synthesis of this compound can be achieved through a ring contraction of a precursor molecule, trans-5-hydroxy-1,3-oxazin-2-one. Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to elucidate the mechanism of this important chemical transformation.

A DFT study confirmed that the ring contraction is driven by the basicity of the reagents used, rather than their nucleophilicity. The proposed mechanism involves a series of steps, including deprotonation and intramolecular rearrangement. The calculations were used to determine the geometries of the reactants, transition states, and products, as well as the activation energies for each step of the proposed pathway. This computational analysis provided a detailed understanding of the reaction's energetic landscape, supporting the experimentally observed outcomes and confirming the proposed mechanism.

Table 6.3.1: Summary of DFT Study on Ring Contraction

| Computational Aspect | Finding | Reference |

| Reaction Driver | Basicity of the reagent is the key factor, not nucleophilicity. | |

| Methodology | DFT calculations were used to model the reaction mechanism. | |

| Output | Optimized geometries and energies of reactants, transition states, and products. | |

| Conclusion | The computational results confirmed the proposed chemical mechanism for the quantitative ring contraction. |

Principal Component Analysis (PCA) in Structure-Activity/Uptake Relationships

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data while retaining trends and patterns. In the context of structure-uptake relationships, PCA is used to analyze large datasets of molecular descriptors (e.g., size, polarity, flexibility) and biological activity data (e.g., inhibitory concentrations).

In the SUR study of oxazolidinones, PCA was employed to determine if the observed effects on bacterial accumulation could be explained by underlying physicochemical properties. The analysis involved calculating various molecular descriptors for the entire library of compounds and correlating them with different measures of uptake, such as the outer membrane impact ratio and the efflux impact ratio.

The PCA transformed the large set of correlated molecular descriptors into a smaller set of uncorrelated variables called principal components. By plotting the compounds on the first two or three principal components, researchers could visualize clusters of compounds with similar uptake profiles. This approach confirmed that simple, traditional descriptors were not sufficient to predict accumulation. Instead, the analysis highlighted that a combination of properties, captured by the principal components, governs whether a molecule can successfully enter and remain within a Gram-negative bacterium.

Table 6.4.1: Application of PCA in Oxazolidinone SUR Studies

| PCA Component | Description | Application |

| Input Data | A matrix containing dozens of calculated molecular descriptors for each oxazolidinone analogue and their corresponding uptake/activity ratios. | To handle the high dimensionality of chemical and biological data. |

| Principal Components (PCs) | New, uncorrelated variables that are linear combinations of the original descriptors. The first few PCs capture the most variance in the data. | To identify the most important underlying physicochemical properties that influence bacterial uptake. |

| Scores Plot | A plot of the compounds in the new PC space. | To visualize clustering of compounds and identify those with favorable uptake characteristics. |

| Loadings Plot | A plot showing how much each original descriptor contributes to each PC. | To interpret the physical meaning of the principal components (e.g., PC1 might relate to size and polarity). |

Analysis of Hydrogen Bond Donor/Acceptor Functionalities

The ability of a molecule to form hydrogen bonds is critical for its biological activity and physicochemical properties. Hydrogen bonds are key to how a drug recognizes and binds to its target and also influence properties like solubility and permeability. The this compound scaffold contains several hydrogen bond donor and acceptor sites.

Hydrogen Bond Donors (HBD): The primary HBD is the hydroxyl (-OH) group on the C-5 side chain. The amide-like nitrogen (-NH-) in the oxazolidinone ring is also a potential HBD.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) is a strong HBA. The oxygen atom of the hydroxyl group and the ether-like oxygen within the ring can also act as HBAs.

The presence and arrangement of these functionalities are crucial. As established in docking simulations, these groups form key interactions with the ribosomal target. Furthermore, the balance of HBDs and HBAs is a key determinant of a molecule's ability to cross biological membranes. Structure-activity relationship studies have specifically highlighted the importance of the C-5 hydroxymethyl group. Its presence, as opposed to other substituents like the acetamide in Linezolid, was found to retain potent activity against cfr-positive resistant Staphylococcus aureus strains, underscoring the critical role of this specific HBD functionality. unipa.it

Table 6.5.1: Hydrogen Bonding Functionalities of this compound

| Functional Group | Atom(s) | Type | Role in Biological Context |

| Hydroxyl | -OH | HBD & HBA | Forms key interactions in the ribosome binding pocket; influences solubility and permeability. unipa.it |

| Amide | -NH- | HBD | Participates in target binding within the PTC. |

| Carbonyl | C=O | HBA | Strong acceptor, crucial for interactions with rRNA. researchgate.net |

| Ring Ether | -O- | HBA | Potential for weaker hydrogen bond interactions. |

Metabolic Studies and Pharmacokinetics for Derivatives with Therapeutic Potential

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME properties of 5-(hydroxymethyl)oxazolidin-2-one derivatives are diverse and hinge on the specific substitutions made to the core structure. These modifications are strategically implemented to enhance therapeutic efficacy and optimize pharmacokinetic behavior.

A notable example is the antidepressant toloxatone (B1682430) , a 3-(3-methylphenyl) derivative. Following oral administration in humans, toloxatone is rapidly absorbed, with peak plasma concentrations of total radioactivity observed within 30 minutes to an hour. The drug is also quickly eliminated, with approximately 80% of the dose being excreted in the urine within 12 hours. The plasma half-life of the total radioactivity is a mere 1.25 hours, indicating a swift clearance from the body.

In the realm of antibacterial agents, linezolid (B1675486) , the first clinically approved oxazolidinone, exhibits an excellent pharmacokinetic profile. It is rapidly and extensively absorbed after oral administration, with a bioavailability of nearly 100%, allowing for a seamless transition from intravenous to oral therapy. mdpi.com Food does not significantly impact its absorption. drugbank.com Linezolid has a volume of distribution of approximately 40 to 50 liters in healthy adults, suggesting good tissue penetration. drugbank.comfda.gov Its binding to plasma proteins, primarily albumin, is low, at about 31%. drugbank.comfda.gov

Another antibacterial derivative, radezolid , displays interesting distribution characteristics. It has been shown to accumulate rapidly and reversibly in phagocytic cells like macrophages and polymorphonuclear neutrophils, reaching cellular concentrations up to 11 times higher than the extracellular environment. nih.govnih.govresearchgate.net This accumulation is a pH-dependent process, suggesting that the compound, which is more ionized and hydrophilic than linezolid at physiological pH, is partially trapped in the acidic lysosomes of these cells. nih.govnih.gov

The newer oxazolidinone, sutezolid , developed for tuberculosis treatment, also demonstrates linear pharmacokinetics with first-order elimination in preclinical studies. nih.gov

| Derivative | Therapeutic Class | Key ADME Characteristics |

| Toloxatone | Antidepressant | Rapid oral absorption and elimination; primarily excreted in urine. |

| Linezolid | Antibacterial | High oral bioavailability (~100%); low plasma protein binding (~31%); good tissue distribution. mdpi.comdrugbank.comfda.gov |

| Radezolid | Antibacterial | Rapid and significant accumulation in phagocytic cells; pH-dependent distribution. nih.govnih.govresearchgate.net |

| Sutezolid | Antibacterial | Linear pharmacokinetics and first-order elimination in preclinical models. nih.gov |

Identification of Major Metabolites (e.g., Glucuronide Conjugates, Carboxyphenyl Derivatives)

The biotransformation of this compound derivatives is a critical aspect of their clearance from the body, often leading to the formation of inactive metabolites.

For toloxatone , metabolism is extensive. The primary routes of biotransformation in humans involve oxidation of the methyl group on the phenyl ring to a carboxylic acid, forming 3-(3-carboxyphenyl)-5-hydroxymethyl-2-oxazolidinone. Another major metabolic pathway is glucuronidation of the parent compound. A minor metabolite, a phenolic derivative, is also formed and excreted in a conjugated form.

Linezolid is also significantly metabolized, with approximately 65% of its clearance being non-renal. fda.govpfizer.comebmconsult.com The primary metabolic pathway involves the oxidation of the morpholine (B109124) ring, which leads to the formation of two major inactive metabolites. drugbank.comfda.govpfizer.combris.ac.uk These are:

PNU-142586 (Metabolite B): A hydroxyethyl (B10761427) glycine (B1666218) derivative, which is the most abundant metabolite, accounting for about 40% of the dose in urine. drugbank.comfda.govpfizer.com Its formation is believed to be mediated by a non-enzymatic chemical oxidation process. fda.govpfizer.com

PNU-142300 (Metabolite A): An aminoethoxyacetic acid derivative, which accounts for approximately 10% of the dose in urine. drugbank.comfda.govpfizer.com This metabolite is presumed to be formed via an enzymatic pathway. ebmconsult.com

Sutezolid is metabolized to an active sulfoxide (B87167) metabolite (PNU-101603) and a less prevalent active sulfone metabolite (PNU-101244) by flavin-containing monooxygenases. asm.org

Microsomal Stability and CYP450 Liability

The stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, is a key determinant of its metabolic clearance and potential for drug-drug interactions.

Generally, many oxazolidinone derivatives have been found to possess good metabolic stability. rsc.org For instance, certain novel oxazolidinone antibacterials with a benzoxazinone (B8607429) C-ring substructure have demonstrated very good microsomal stability and no significant liability towards major CYP450 isoforms. nih.gov

Linezolid exhibits low intrinsic clearance in pooled human liver microsomes. researchgate.net Its metabolism is not significantly mediated by the major human CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4), which explains its low potential for CYP450-mediated drug-drug interactions. fda.govpfizer.comebmconsult.com More recent studies have identified that the oxidative metabolism of linezolid is catalyzed by less common P450 enzymes, namely CYP2J2, CYP4F2, and CYP1B1. researchgate.net

The metabolic stability of other derivatives has also been a focus of drug design. For example, a series of 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones showed promising metabolic stability in human liver microsomes. nih.gov In another instance, a benzoxazinyl–oxazolidinone derivative displayed excellent metabolic stability across different species' liver microsomes and showed high IC50 values against several CYP450 isoforms, indicating a low potential for inhibition. nih.gov

| Derivative/Class | Finding |

| Linezolid | Low intrinsic clearance in human liver microsomes; not significantly metabolized by major CYP450 isoforms; metabolism catalyzed by CYP2J2, CYP4F2, and CYP1B1. fda.govpfizer.comebmconsult.comresearchgate.net |

| Benzoxazinone-fused oxazolidinones | Selected compounds showed very good microsomal stability and no CYP450 liability. nih.gov |

| Benzoxazinyl–oxazolidinone derivative (56) | Displayed excellent metabolic stability in liver microsomes of different species and high IC50 values (>45 μM) against several CYP450 isoforms. nih.gov |

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones | A promising derivative (compound 8) showed metabolic stability in human liver microsomes. nih.gov |

In Vivo Efficacy and Safety Studies in Animal Models

The ultimate test of a potential therapeutic agent lies in its performance in living organisms. Numerous in vivo studies in animal models have demonstrated the efficacy of this compound derivatives, primarily in the context of bacterial infections.

Linezolid has shown efficacy in various mouse models of infection. For instance, in a neutropenic mouse thigh infection model, linezolid demonstrated bacteriostatic activity against Staphylococcus aureus and bactericidal activity against Streptococcus pneumoniae. nih.gov

A novel oxazolidinone, AM 7359 , was found to be as efficacious as linezolid in a methicillin-susceptible S. aureus organ burden model and a methicillin-resistant S. aureus (MRSA) localized infection model in mice. nih.gov Notably, AM 7359 was eightfold more efficacious than linezolid against a linezolid- and methicillin-resistant S. aureus strain in a thigh infection model. nih.gov

Other derivatives have also shown significant in vivo activity. A benzoxazinyl-oxazolidinone derivative was found to be three to four times more active than linezolid in vivo. rsc.org Another derivative, compound 20 from a separate study, demonstrated efficacy greater than three times that of linezolid against methicillin-susceptible S. aureus (MSSA) and more than twice that of linezolid against MRSA in systemic mouse infection models. nih.gov Furthermore, this compound was effective in reducing biofilm mass in a catheter-associated infection model in mice. nih.gov

In the context of tuberculosis, sutezolid has shown superior sterilizing activity in combination with other drugs compared to first-line antibiotics in a mouse model. nih.gov It has also demonstrated greater potency than linezolid in a murine model of latent tuberculosis infection. nih.gov

While efficacy is crucial, safety is equally important. Prolonged use of linezolid has been associated with adverse effects such as myelosuppression and neurotoxicity. pfizer.com In rats, linezolid administration has been shown to induce oxidative liver damage and lactic acidosis. mdpi.com These safety considerations are a key focus in the development of new oxazolidinone derivatives, with the aim of retaining efficacy while improving the safety profile. For instance, some newer derivatives have been designed to have reduced monoamine oxidase (MAO) inhibitory activity, a property of linezolid that can lead to drug interactions. nih.gov

| Derivative | Animal Model | Infection/Disease Model | Key Efficacy Finding |

| Linezolid | Mouse | Neutropenic thigh infection | Bacteriostatic against S. aureus, bactericidal against S. pneumoniae. nih.gov |

| AM 7359 | Mouse | Localized thigh infection | 8-fold more efficacious than linezolid against a linezolid- and methicillin-resistant S. aureus strain. nih.gov |

| Benzoxazinyl-oxazolidinone derivative | Not specified | Bacterial infection | 3-4 times more active than linezolid. rsc.org |

| Compound 20 | Mouse | Systemic infection | >3x more effective than linezolid against MSSA; >2x more effective against MRSA. nih.gov |

| Sutezolid | Mouse | Tuberculosis | Superior sterilizing activity in combination therapy compared to first-line antibiotics. nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Analogs with Improved Efficacy and Safety Profiles

A major focus of current research is the rational design of new oxazolidinone analogs to mitigate the dose-limiting toxicities associated with earlier-generation compounds, namely myelosuppression and monoamine oxidase (MAO) inhibition. nih.gov

Reduced Myelosuppression: Myelosuppression, a decrease in bone marrow activity, is a significant concern with long-term oxazolidinone therapy. nih.gov Research has shown that this toxicity is linked to the inhibition of mitochondrial protein synthesis in mammals, which shares homology with the bacterial ribosomal target. nih.gov Structural modifications are being explored to reduce this off-target effect. For instance, the development of contezolid, which features a 2,3-dihydropyridin-4-one (DHPO) ring instead of the morpholine (B109124) ring found in linezolid (B1675486), has shown promise in reducing hematologic toxicity. nih.gov

Reduced MAO Inhibition: Inhibition of monoamine oxidase can lead to serotonergic toxicity. nih.govacs.org Structure-activity relationship (SAR) studies have been instrumental in identifying modifications that decrease MAO inhibition while preserving antibacterial potency. nih.gov Replacing the morpholine ring with other groups, such as a hydroxymethyl group, has been shown to lessen effects on MAO. frontiersin.org Furthermore, modifications to the C-5 side chain of the oxazolidinone ring are being investigated to create bioisosteres with a better balance of activity and reduced toxicity. acs.org For example, replacing the C-5 acetamidomethyl side chain has been effective in mitigating MAO inhibition. acs.org

Table 1: Investigational Oxazolidinone Analogs and Key Modifications

| Compound/Analog | Key Structural Modification | Targeted Improvement |

|---|---|---|

| Contezolid | Introduction of a 2,3-dihydropyridin-4-one (DHPO) ring | Reduced MAO inhibition and myelosuppression nih.gov |

| C-5 Side Chain Analogs | Replacement of the acetamidomethyl side chain with groups like 1,2,3-triazole or sulfonamides | Reduced MAO inhibition acs.org |

| C-Ring Modified Analogs | Addition of a pyridinyl ring attached to a cyclic amidrazone subunit | Improved safety profile regarding MAO inhibition and myelotoxicity rsc.org |

Targeting Emerging Pathogens and Expanding Therapeutic Spectrum